Calciumlactatepentahydrate

Description

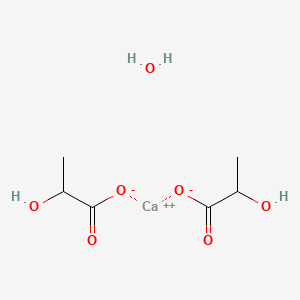

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

41372-22-9 |

|---|---|

Molecular Formula |

C3H8CaO4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

calcium;2-hydroxypropanoate;hydrate |

InChI |

InChI=1S/C3H6O3.Ca.H2O/c1-2(4)3(5)6;;/h2,4H,1H3,(H,5,6);;1H2 |

InChI Key |

JCFHGKRSYPTRSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)O.O.[Ca] |

Related CAS |

41372-22-9 |

Origin of Product |

United States |

Fundamental Academic Research Perspectives on Calcium Lactate Hydrate

Significance in Contemporary Chemical and Material Sciences Research

In modern chemical and material sciences, calcium lactate (B86563) hydrate (B1144303) is recognized not merely as a simple salt but as a versatile functional material and a precursor for advanced materials. Its significance stems from its specific physicochemical properties, biocompatibility, and its role in the synthesis of novel composites and ceramics.

Researchers have extensively studied the thermal properties of calcium lactate hydrate, particularly its dehydration and decomposition kinetics. researchgate.nettandfonline.com Thermogravimetric analysis (TGA) reveals that the thermal decomposition of calcium lactate pentahydrate occurs in multiple steps. The initial stages involve the loss of water molecules to form the anhydrous state, followed by decomposition into calcium carbonate, and finally yielding calcium oxide at higher temperatures. researchgate.netnih.gov Understanding these thermal characteristics is crucial for its application in processes that involve heat treatment. For instance, the activation energy and thermodynamics of its thermal degradation have been meticulously calculated to predict its behavior under various conditions. researchgate.nettandfonline.com

The compound's crystalline structure, particularly that of the pentahydrate, influences its application as a filler-binder in pharmaceutical technology. researchgate.net Calcium lactate pentahydrate has been shown to possess superior compaction properties compared to other forms like the trihydrate or other common excipients, making it suitable for high-speed tablet manufacturing. researchgate.net Its needle-like crystal morphology contributes to these mechanical properties. researchgate.net

In the field of material science, calcium lactate hydrate serves as a key component in the development of innovative materials:

Bioplastics and Polymer Composites: It is used as a filler in biodegradable polymers like poly(vinyl alcohol) (PVA). researchgate.net Studies on PVA films modified with calcium lactate show changes in mechanical and thermal properties, indicating its role in creating environmentally friendly biocomposite materials. researchgate.net While not a direct monomer, its parent compound, lactic acid, is the foundational block for polylactic acid (PLA), a leading bioplastic. nih.govmdpi.comsrce.hr The synthesis of lactic acid often involves a step where it is converted to calcium lactate for purification before being converted back to the acid. wikipedia.orgsrce.hr

Bioceramics Synthesis: Calcium lactate hydrate is a valuable precursor for synthesizing calcium phosphate-based bioceramics, such as hydroxyapatite (B223615) (HAp) and calcium pyrophosphate. researchgate.netresearchgate.net Hydrothermal processes using calcium lactate pentahydrate and an acid like orthophosphoric acid can produce HAp whiskers, which are considered for reinforcing biocomposites in biomedical applications due to their desirable morphology and purity. researchgate.net It is also used in combination with monocalcium phosphate (B84403) monohydrate to prepare calcium pyrophosphate ceramics. researchgate.net

Construction Materials: A novel application is in the development of "bioconcrete." Calcium lactate is added as a nutrient source for bacteria, such as Bacillus sphaericus, which are incorporated into the concrete. mdpi.com The bacteria metabolize the lactate, precipitating calcium carbonate (calcite), which heals cracks and reduces the porosity of the concrete, thereby enhancing its durability and compressive strength. mdpi.com

The following table summarizes key physicochemical properties of calcium lactate pentahydrate:

| Property | Value | References |

| Molecular Formula | C₆H₂₀CaO₁₁ | nih.govnih.gov |

| Molar Mass | ~308.29 g/mol | nih.govnih.gov |

| Appearance | White to almost white crystalline or granular powder | wikipedia.orgmerckmillipore.com |

| pH (50 g/L solution) | 6.0 - 8.5 | wikipedia.orgmerckmillipore.com |

| Bulk Density | 300 - 500 kg/m ³ | merckmillipore.com |

| Solubility in water | 50 g/L (20 °C) | merckmillipore.com |

Historical Context of Research Discovery and Early Academic Investigations

The history of calcium lactate is intrinsically linked to the discovery and production of lactic acid. Lactic acid was first isolated by the Swedish chemist Carl Wilhelm Scheele in 1780 from sour milk. In early commercial production methods, purifying lactic acid obtained from fermentation broths was a significant challenge.

A key historical purification method involved neutralizing the impure lactic acid with calcium carbonate or calcium hydroxide (B78521). nih.govwikipedia.orgtaylorandfrancis.com This reaction produced calcium lactate, which is soluble in water. The resulting solution could be filtered to remove impurities, and upon concentration, the calcium lactate would crystallize, often as the pentahydrate. This crystallization step was crucial for separating the lactate salt from other components of the fermentation medium. wikipedia.orgunimi.it

The purified calcium lactate crystals were then treated with sulfuric acid. This final step precipitated the highly insoluble calcium sulfate (B86663), which could be easily filtered off, leaving behind a much purer aqueous solution of lactic acid. wikipedia.orgunimi.it This process highlights that early academic and industrial interest in calcium lactate was primarily as a necessary intermediate for producing purified lactic acid for the food and medical industries. wikipedia.org

Early 20th-century medical research also investigated calcium lactate for its physiological effects. Studies from that era found that oral administration of calcium lactate dissolved in water was effective in preventing tetany resulting from parathyroid insufficiency. wikipedia.org These early investigations established its bioavailability as a calcium source, a property that continues to be relevant today. nih.govpatsnap.commdpi.com

Evolving Paradigms in Calcium Lactate Hydrate Scholarly Inquiry

The scholarly focus on calcium lactate hydrate has evolved significantly from its early role as a purification intermediate and a simple calcium source. The research paradigm has shifted towards understanding and exploiting its specific material properties and its function in advanced applications.

From a Simple Salt to a Functional Excipient: While its use as a calcium supplement is well-established, modern pharmaceutical research views calcium lactate hydrate, particularly the pentahydrate form, as a high-performance excipient. nih.govpatsnap.com Detailed studies on its compaction properties, flowability, and crystalline structure have positioned it as a "filler-binder" for direct compression in tablet manufacturing, enabling efficient production of tablets with rapid disintegration times. researchgate.net This represents a shift from viewing it as just an active ingredient source to a functional component that enhances the manufacturing process and final product quality.

From a Byproduct to a Precursor Material: Historically seen as a step in a larger chemical process, contemporary materials science now leverages calcium lactate hydrate as a starting material (precursor) for sophisticated materials. Research into its controlled thermal decomposition to form specific phases of calcium carbonate and calcium oxide, or its reaction in hydrothermal synthesis to create precisely structured hydroxyapatite whiskers, demonstrates this paradigm shift. researchgate.netnih.govresearchgate.net It is now intentionally chosen for its ability to yield materials with desired morphologies and purities for biomedical applications.

From an Additive to an Enabler of Bio-integration: The most recent evolution in research involves using calcium lactate hydrate as a key enabler in bio-integrated systems. Its application in bioconcrete is a prime example. mdpi.com Here, it is not an inert filler but an active nutrient that fuels a biological process (microbial-induced calcite precipitation) within an engineering material. This line of inquiry places calcium lactate at the intersection of materials science, microbiology, and civil engineering, aiming to create self-healing and more durable infrastructure. Similarly, its use in food science has expanded from a simple firming agent to a component that can be combined with other treatments, like high pressure, to improve the microstructure and stability of food products. nih.govoup.com

The progression of research demonstrates a move from characterizing the bulk chemical to a nuanced understanding of its solid-state properties (polymorphism, hydration states, crystal habit) and leveraging this knowledge for highly specific and advanced technological applications.

Advanced Synthetic Routes and Process Development for Calcium Lactate Hydrate

Methodologies for Chemical Synthesis of Calcium Lactate (B86563) Hydrate (B1144303)

The chemical synthesis of calcium lactate hydrate primarily involves the neutralization of lactic acid with a calcium source. Various precursor materials can be utilized, each with distinct process characteristics.

Direct reaction pathways offer a straightforward approach to the synthesis of calcium lactate hydrate. Common precursors include glycerol (B35011), calcium hydroxide (B78521), lactic acid, and calcium carbonate.

The reaction of lactic acid with calcium carbonate or calcium hydroxide is a widely used commercial method. nih.govwikipedia.orgdrugbank.comulrichgmbh.de This acid-base neutralization reaction is efficient and yields calcium lactate and water, with the reaction involving calcium carbonate also producing carbon dioxide. ulrichgmbh.de The process typically involves dissolving the calcium source in water and adding lactic acid until the desired pH is reached. A patent describes a one-step synthesis where calcium carbonate and lactic acid react at a controlled temperature of 28-32 °C for 8-12 minutes to achieve a high purity of 99.9%. google.com

A more recent and sustainable approach involves the direct synthesis from glycerol and calcium hydroxide . This method presents an alternative to using expensive lactic acid. mdpi.com Research has demonstrated the efficacy of bimetallic AuCu/SiO₂ nanocatalysts in this reaction. Under anaerobic conditions at 200°C for 2 hours, a calcium lactate yield of 87% at a glycerol conversion of 96% was achieved. mdpi.com This catalytic process operates by overcoming a mild energy barrier, with a simulated reaction activation energy of 44.3 kJ∙mol⁻¹. mdpi.com

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Purity/Yield | Reference |

| Lactic Acid | Calcium Carbonate | 28-32 °C, 8-12 min | 99.9% Purity | google.com |

| Lactic Acid | Calcium Hydroxide | Neutralization | Commercially practiced | nih.govdrugbank.comulrichgmbh.de |

| Glycerol | Calcium Hydroxide | Bimetallic AuCu/SiO₂ catalyst, 200°C, 2h | 87% Yield, 96% Conversion | mdpi.com |

Fermentation has been a cornerstone of industrial lactic acid and, consequently, calcium lactate production since the 19th century. wikipedia.org This biological route offers the advantage of producing specific isomers (D or L) of lactate depending on the microorganism used. wikipedia.org The fermentation broth, rich in lactic acid, is then neutralized with a calcium source like calcium carbonate or calcium hydroxide to produce calcium lactate. google.com

The selection and optimization of microbial strains are critical for efficient lactic acid production. Lactic Acid Bacteria (LAB) are extensively employed due to their Generally Recognized as Safe (GRAS) status and their ability to produce high yields of lactic acid. frontiersin.orgrsc.org Genera such as Lactobacillus, Lactococcus, and Leuconostoc are commonly used. researchgate.netnih.gov

Homofermentative LAB are particularly preferred for commercial production as they convert one molecule of glucose into two molecules of lactic acid with high yield and optical purity. nih.govmdpi.com For instance, Lactobacillus rhamnosus has been shown to be resistant to glucose inhibition, allowing for high final concentrations of calcium lactate. researchgate.net Systems biology approaches, including metabolic engineering and adaptive laboratory evolution, are being used to develop improved LAB strains with desirable traits for industrial applications. frontiersin.org

The efficiency of lactic acid fermentation is heavily influenced by substrate choice and process parameters. A wide range of carbohydrate sources can be utilized, including glucose, sucrose, and lactose, as well as less refined substrates like sugarcane molasses and agricultural waste. nih.goveditverse.comresearchgate.netmdpi.com The use of cost-effective agro-residues is a key strategy for reducing production costs. rsc.org

Key process parameters that require careful control include temperature, pH, agitation speed, and dissolved oxygen levels. scialert.net Most LAB strains have an optimal growth temperature between 30-45°C and a pH range of 5.5-6.2. mdpi.comeditverse.com Maintaining anaerobic conditions is crucial as oxygen can promote the growth of spoilage organisms. editverse.com The agitation speed and dissolved oxygen level are often interdependent and significantly affect lactic acid production. scialert.net During fermentation, the pH naturally decreases due to lactic acid production, which can inhibit microbial growth. Therefore, neutralizing agents like calcium carbonate or calcium hydroxide are added to maintain the optimal pH. google.com

| Parameter | Optimal Range/Effect | Reference |

| Temperature | 30-45°C for most LAB | mdpi.comeditverse.com |

| pH | 5.5-6.2 for lactobacilli growth | mdpi.com |

| Agitation Speed | Influences dissolved oxygen and mixing | scialert.net |

| Dissolved Oxygen | Anaerobic conditions are generally preferred | editverse.com |

| Substrate | Glucose, sucrose, molasses, agro-residues | editverse.comresearchgate.netmdpi.com |

The utilization of waste biomass as a source of calcium carbonate presents a sustainable and cost-effective route for calcium lactate hydrate synthesis. Eggshells and mussel shells, which are abundant waste products from the food industry, are rich in calcium carbonate. vjol.info.vnnih.gov

Eggshells , containing approximately 98.2% calcium, have been successfully used to produce high-purity calcium lactate. vjol.info.vn One process involves cleaning and powdering the eggshells, followed by reaction with lactic acid. Optimized conditions of a 1:12 (w/v) ratio of eggshell to 16% lactic acid solution at 35°C resulted in a recovery efficiency of 90.98% and a purity of 99.1%. vjol.info.vn Another study using a hydrothermal synthesis approach with eggshells reported a yield as high as 94.66%. semanticscholar.org

Mussel shells and other bivalve shells are also excellent sources of calcium carbonate. nih.govresearchgate.net A green and efficient process involves cleaning, milling, and reacting the shell powder with lactic acid. nih.gov Studies have shown that the production yields of crystalline calcium lactate from cockle, mussel, and oyster shells are in the ranges of 80.59–87.83%, 78.12–85.28%, and 80.61–88.19%, respectively. nih.gov The process involves deproteinization of the shell powder, often by treatment with a basic solution or by calcination, before reacting it with lactic acid. nih.govacs.org

| Waste Biomass | Process Highlights | Yield/Purity | Reference |

| Eggshells | Reaction with lactic acid at 35°C | 90.98% recovery, 99.1% purity | vjol.info.vn |

| Eggshells | Hydrothermal synthesis | 94.66% yield | semanticscholar.org |

| Bivalve Shells (Cockle, Mussel, Oyster) | Reaction of milled shells with lactic acid | 80.59–88.19% yield | nih.gov |

Biogenic Conversion and Fermentation-Based Production Pathways

Purification and Recovery Methodologies

The final step in the production of calcium lactate hydrate is its purification and recovery from the reaction mixture or fermentation broth. Crystallization is a key method for purification and recovery in a single step, offering high specificity and cost-effectiveness. uclouvain.be

A common industrial practice involves treating the fermentation broth with sulfuric acid to precipitate calcium as calcium sulfate (B86663), which is then filtered off. researchgate.net The resulting lactic acid solution can then be reacted to form a purer calcium lactate. Alternatively, the calcium lactate in the broth can be directly crystallized.

The process often involves concentrating the calcium lactate solution by evaporation to a specific gravity of around 1.115 and then cooling to induce crystallization. core.ac.uk The crystalline mass is then separated from the mother liquor using a centrifugal filter and washed with cold water. core.ac.uk For higher purity, recrystallization can be performed. core.ac.uk The use of alcohol-water mixtures can also be effective in precipitating impurities and obtaining a lighter-colored product. google.com In some processes, ethanol (B145695) is added to aid crystallization. vjol.info.vn

Fermentation coupled with in-situ product removal by crystallization has been shown to be an efficient method. researchgate.net By adding nucleation sites like activated carbon powder during fermentation, earlier crystallization of colloidal calcium lactate can be induced, thereby reducing product inhibition and increasing productivity. researchgate.net

Crystallization-Based Separation and Enhancement of Purity

Crystallization is a cornerstone technique for the separation and purification of calcium lactate hydrate from fermentation broths. usm.my It is a cost-effective and highly specific process capable of yielding a high-purity solid product in a single step. usm.my The underlying principle involves creating a supersaturated solution from which calcium lactate hydrate precipitates in a crystalline form, leaving impurities behind in the mother liquor.

The effectiveness of crystallization is governed by several key parameters, including temperature, cooling rate, stirring speed, and the presence of seed crystals. nih.gov Controlling these factors is crucial for maximizing crystal size and yield while minimizing the formation of fine particles that are difficult to process. usm.mynih.gov For instance, research has shown that optimal crystallization of L-calcium lactate can be achieved at a temperature of 39°C with a stirring rate of 220 rpm and a slow cooling rate of 10°C/h, which promotes crystal growth over spontaneous nucleation. nih.gov

Calcium lactate exists in various crystalline forms, including different hydrates and polymorphs. usm.my The most common form is the pentahydrate (C₆H₁₀CaO₆·5H₂O), which is the most stable form for crystallization in water and for storage. usm.my However, other forms such as an anhydrate, a monohydrate, and a dihydrate have also been characterized. usm.my The formation of a specific hydrate is influenced by factors like temperature and relative humidity. agriculturejournals.cz For example, the pentahydrate can lose its crystalline water in a dry atmosphere at temperatures between 35 and 135 °C to form the anhydrous state. agriculturejournals.cz

To enhance purity, several crystallization-based strategies are employed:

Recrystallization: This classic technique involves dissolving the crude calcium lactate crystals and then crystallizing them again. This process significantly improves purity as impurities trapped in the initial crystal lattice or present in the mother liquor are further reduced in the second crystallization step. ncsu.edu

Antisolvent Crystallization: This method involves adding a "poor" or "antisolvent" in which calcium lactate is less soluble. Ethanol is commonly used for this purpose. nih.govresearchgate.net Its addition to an aqueous calcium lactate solution reduces the solubility of the salt, inducing precipitation and crystallization. This technique can shorten the production cycle and yield a product with a uniform particle size. researchgate.net

One-Step Synthesis and Crystallization: Advanced processes aim to combine the synthesis and purification steps. For example, a one-step method reacting calcium carbonate with lactic acid, followed by the addition of alcohol to induce crystallization and subsequent washing with medicinal alcohol, has been reported to achieve a purity of up to 99.9% and a yield of 87.2%. mdpi.com

The table below summarizes the impact of various crystallization parameters on the final product characteristics.

Table 1: Influence of Crystallization Parameters on Calcium Lactate Hydrate| Parameter | Effect on Crystal Size | Effect on Purity | Notes |

|---|---|---|---|

| Cooling Rate | Slower rates promote larger crystals | Slower rates generally improve purity by reducing impurity inclusion | Rapid cooling can lead to the formation of many small crystals (fines). nih.gov |

| Stirring Rate | Affects crystal size distribution; optimal rate needed | Improves mass transfer, leading to more uniform and pure crystals | An optimal rate of 220 r/min has been identified in specific studies. nih.gov |

| Temperature | Higher temperatures increase solubility, affecting supersaturation | Controls the nucleation and growth kinetics, impacting purity | A crystallization temperature of 39°C has been found to be optimal in certain conditions. nih.gov |

| Additives/Antisolvents | Can significantly increase crystal size and yield | Washing with antisolvents like ethanol removes soluble impurities | Ethanol is commonly used to induce crystallization and wash the final product. nih.govresearchgate.net |

Advanced Separation Techniques for Calcium Lactate Hydrate Recovery

While crystallization is a primary purification method, it is often integrated with other advanced separation techniques to handle the complexity of fermentation broths and achieve higher recovery rates. These technologies are typically employed as pre-concentration or initial purification steps before final crystallization.

Membrane Filtration: This pressure-driven process uses semi-permeable membranes to separate components based on size and charge. mdpi.com

Microfiltration (MF) and Ultrafiltration (UF): These are initial clarification steps used to remove microbial cells, proteins, and other macromolecules from the fermentation broth before further processing. acs.orgnih.gov

Nanofiltration (NF): This technique is particularly effective for separating lactate from residual sugars and multivalent ions. nih.govresearchgate.net NF membranes can retain sugars and ions like Ca²⁺ while allowing the smaller lactate molecules to pass through, thus purifying the lactate stream. nih.govresearchgate.net Studies have shown that NF can retain over 90% of sugars while allowing more than 70% of lactic acid to permeate. researchgate.net

Reverse Osmosis (RO): Used for concentrating the lactate solution by removing water, RO can be a pre-concentration step before crystallization. chula.ac.th

Electrodialysis (ED): Electrodialysis is an electrochemical membrane process that uses an electric potential difference to transport ions through ion-exchange membranes, leaving behind uncharged molecules like sugars. agriculturejournals.cz It is highly effective for concentrating and purifying lactate salts from fermentation broths. agriculturejournals.czresearchgate.net A two-stage ED process can be employed, where the first stage concentrates the calcium lactate, and a second stage, often using bipolar membranes (EDBM), can convert the salt into lactic acid if desired. researchgate.net This method offers high recovery yields and can significantly reduce byproduct generation compared to traditional precipitation methods. ncsu.edu

Reactive Extraction: This technique involves the use of an organic solvent containing a reactive extractant, typically a tertiary amine, to separate lactic acid from the aqueous fermentation broth. mdpi.comresearchgate.net The lactic acid forms a complex with the amine, which is soluble in the organic phase. The acid can then be recovered from the solvent. While this method primarily extracts lactic acid, it is a key step in purification pathways that subsequently neutralize the high-purity acid with a calcium source to produce pure calcium lactate. ncsu.edu

Ion-Exchange Chromatography (IEX): This chromatographic method separates molecules based on their net charge. fredhutch.org In the context of lactate recovery, ion-exchange resins can be used in a two-step process. First, a strong cation exchange resin can remove cations (like Ca²⁺, Mg²⁺, K⁺) from the broth while lowering the pH. Subsequently, a weak anion exchange resin can adsorb the lactic acid, separating it from other anions and uncharged impurities. researchgate.netnih.gov The purified lactic acid can then be eluted and converted to calcium lactate. This process can yield a final purity of over 99%. researchgate.net

The following table provides a comparative overview of these advanced separation techniques.

Table 2: Comparison of Advanced Separation Techniques for Lactate Recovery| Technique | Principle | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| Nanofiltration (NF) | Size and charge-based exclusion using a dense membrane | Separating lactate from sugars, proteins, and multivalent ions | Environmentally friendly, efficient separation of sugars. nih.govresearchgate.net | Membrane fouling can be an issue. mdpi.com |

| Electrodialysis (ED) | Ion transport through ion-exchange membranes under an electric field | Desalination, concentration, and purification of lactate salts | High recovery yield, low energy consumption, no chemical addition. ncsu.edunih.gov | Membrane scaling and fouling can occur. mdpi.com |

| Reactive Extraction | Liquid-liquid extraction using a reactive agent (e.g., amine) in an organic solvent | High-selectivity extraction of lactic acid from complex broths | High selectivity and efficiency. researchgate.net | Requires solvent recovery and management; potential toxicity of solvents. mdpi.com |

| Ion-Exchange Chromatography | Reversible adsorption of charged molecules to an oppositely charged solid matrix | High-purity separation of lactic acid from other ionic and non-ionic impurities | Can achieve very high purity (>99%). researchgate.netnih.gov | Requires resin regeneration; can be a costly, batch-wise process. |

Crystallization Science and Polymorphism of Calcium Lactate Hydrate

Exploration of Solid-State Forms and Hydrates

Calcium lactate (B86563) can exist in multiple solid-state forms, including a crystalline pentahydrate, an amorphous anhydrate, and several other newly identified crystalline hydrates. filinchuk.comnih.govresearchgate.net The stability and interconversion of these forms are highly dependent on environmental conditions such as temperature and relative humidity. filinchuk.com

Calcium lactate pentahydrate (CLP) is the most common and stable form of calcium lactate under ambient conditions. filinchuk.com It is a crystalline solid that has been extensively studied to understand its structure and properties. filinchuk.comnih.govresearchgate.net

Thermal Behavior: Thermal analysis of CLP reveals that it undergoes dehydration upon heating. filinchuk.comtandfonline.com Thermogravimetric analysis (TGA) shows a significant weight loss corresponding to the loss of water molecules, which typically occurs in multiple stages. researchgate.nettandfonline.com Differential scanning calorimetry (DSC) displays an endothermic peak associated with this dehydration process, transforming the crystalline pentahydrate into an amorphous anhydrous form. nih.govrjpbcs.com The dehydration process for CLP has been observed to follow a zero-order reaction mechanism. nih.gov

Structural Characteristics: Powder X-ray diffraction (PXRD) patterns confirm the crystalline nature of CLP. nih.govresearchgate.net Scanning electron microscopy (SEM) reveals that CLP crystals are typically plate-like with a smooth surface. researchgate.netrjpbcs.com

Upon dehydration, calcium lactate pentahydrate transforms into an anhydrous form, which is typically amorphous. filinchuk.comnih.govresearchgate.net

Amorphous Anhydrate (CLA): This form is generated by heating CLP in a dry atmosphere. filinchuk.com PXRD analysis confirms its amorphous nature. nih.govresearchgate.net SEM images of amorphous calcium lactate anhydrate (CLA) show aggregated particles with a rough surface. researchgate.net The amorphous form exhibits a glass transition at approximately 175°C, above which it may recrystallize into a crystalline anhydrate. filinchuk.com

Crystalline Anhydrate: A crystalline anhydrous form of calcium lactate has also been identified. filinchuk.com This form can be obtained through the recrystallization of the amorphous anhydrate at elevated temperatures. filinchuk.com

Hydration Behavior: The amorphous anhydrate readily rehydrates in the presence of moisture. nih.gov The hydration of CLA follows a three-dimensional diffusion model. nih.gov

Recent research has led to the discovery and characterization of several new crystalline hydrate (B1144303) forms of calcium lactate, expanding the known solid-state landscape of this compound. filinchuk.comnih.govresearchgate.net These novel hydrates are formed under specific conditions of temperature and relative humidity. filinchuk.com

Monohydrate: A crystalline monohydrate form has been isolated by heating CLP in a closed environment at around 100°C. filinchuk.com The crystal structure of the monohydrate reveals that the lactate ions have two different coordination environments with the calcium atoms. filinchuk.com

Dihydrate: A transient dihydrate form has been identified at 60°C within a relative humidity range of 50% to 80%. filinchuk.com The formation of this dihydrate is highly dependent on these specific environmental conditions. filinchuk.com

Trihydrate: While the existence of a trihydrate has been mentioned, detailed characterization and isolation of this form remain less defined compared to the monohydrate and dihydrate. chemicalbook.com

Interactive Table: Solid-State Forms of Calcium Lactate

| Form | Abbreviation | Crystalline/Amorphous | Key Characteristics |

| Pentahydrate | CLP | Crystalline | Most stable form at ambient conditions; plate-like crystals. filinchuk.com |

| Amorphous Anhydrate | CLA | Amorphous | Formed by dehydration of CLP; rough, aggregated particles. filinchuk.comresearchgate.net |

| Crystalline Anhydrate | - | Crystalline | Formed by recrystallization of the amorphous anhydrate at high temperatures. filinchuk.com |

| Monohydrate | - | Crystalline | Isolated at elevated temperatures in a closed system. filinchuk.com |

| Dihydrate | - | Crystalline | Transient form observed at specific temperature and humidity. filinchuk.com |

| Trihydrate | - | - | Mentioned in literature, but less characterized. chemicalbook.com |

Polymorphic Transformations and Solid-Solid Transitions

Calcium lactate is known to exist in multiple solid forms, or polymorphs, primarily differing in their degree of hydration. These forms include a crystalline pentahydrate, a trihydrate, a monohydrate, and an anhydrous state. drugfuture.comchemicalbook.com The transition between these forms is a critical aspect of its crystallization science.

Until recently, only the crystalline pentahydrate and an amorphous anhydrate were well-characterized. uclouvain.be However, further research has identified and characterized three additional crystalline forms: a crystalline anhydrate, a monohydrate, and a dihydrate. uclouvain.be This discovery highlights the complexity of calcium lactate's solid-state behavior and the potential for interconversion between these forms under specific environmental conditions, such as varying temperature and relative humidity. uclouvain.be

The stability of these hydrates is dependent on the surrounding environment. For instance, a dihydrated form has been shown to be stable up to 90% relative humidity, above which it transforms into the pentahydrate. uclouvain.be The loss of water upon heating is a key method for inducing these transformations. Standardized drying tests show that the pentahydrate loses between 22.0% and 27.0% of its weight, the trihydrate loses 15.0% to 20.0%, and the monohydrate loses 5.0% to 8.0% when dried at 120°C for 4 hours. drugfuture.com

The transition from the pentahydrate to the anhydrous form involves a loss of crystallinity, yielding an amorphous solid. wikipedia.orgchemicalbook.com This solid-solid transition is not merely a physical change but also affects the material's properties. The study of these transformations is crucial for controlling the final solid form during manufacturing and storage to ensure consistent product quality and performance.

Table 2: Characterized Solid Forms of Calcium Lactate

| Solid Form | State | Water Molecules (n) | Key Characteristics | Reference(s) |

|---|---|---|---|---|

| Pentahydrate | Crystalline | 5 | Most common and stable form under ambient conditions. | drugfuture.comuclouvain.be |

| Trihydrate | Crystalline | 3 | An intermediate hydrate form. | drugfuture.comchemicalbook.com |

| Dihydrate | Crystalline | 2 | Stable up to 90% relative humidity. | uclouvain.be |

| Monohydrate | Crystalline | 1 | A lower hydrate crystalline form. | drugfuture.comuclouvain.be |

| Anhydrate | Amorphous | 0 | Typically formed upon thermal dehydration of the pentahydrate. | uclouvain.be |

| Anhydrate | Crystalline | 0 | A less common, crystalline anhydrous form. | uclouvain.be |

Influence of Impurities and Co-crystallization on Crystallization Processes

The crystallization of calcium lactate from solutions, such as fermentation broths, is significantly affected by the presence of impurities. uclouvain.be These impurities, often metabolites from the fermentation process, can influence crystallization kinetics, crystal size, and morphology. uclouvain.be It has been noted that calcium lactate has a high tendency to form fine particles, which can be challenging for downstream processing, and the presence of impurities can exacerbate this issue. uclouvain.be

Co-crystallization studies, which involve crystallizing a primary substance with a "co-former," and investigations into the effects of other dissolved salts (co-solutes) provide insight into how intermolecular interactions can modify the crystallization process. The solubility of calcium L-lactate, a key parameter in crystallization, is altered by the presence of other salts. For example, its solubility is enhanced in the presence of sodium D-gluconate and sodium D-lactobionate. researchgate.net This suggests the formation of complexes or altered solvent-solute interactions in the solution, which can directly impact nucleation and crystal growth.

Table 3: Influence of Co-solutes on Calcium L-Lactate Solubility

| Co-solute | Concentration | Effect on Calcium L-Lactate Solubility | Reference |

|---|---|---|---|

| Sodium D-gluconate | 0.50 M | Increases by 45% | researchgate.net |

| Sodium D-lactobionate | 0.50 M | Increases by 37% | researchgate.net |

Advanced Spectroscopic and Microstructural Elucidation of Calcium Lactate Hydrate

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and crystalline arrangement of calcium lactate (B86563) hydrate (B1144303).

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in calcium lactate hydrate and confirm its chemical structure. The FTIR spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations. A broad and strong absorption band is typically observed in the region of 3000-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations from the water molecules of hydration. researchgate.netresearchgate.net Another significant region is between 1500-1750 cm⁻¹, where a strong band indicates the presence of the carbonyl group (C=O stretching) from the lactate's carboxylate function. researchgate.netrjpbcs.com Additionally, characteristic bands for C-H bending are found in the 1300-1400 cm⁻¹ region. researchgate.netrjpbcs.com The comparison of spectra from synthesized calcium lactate with commercial standards confirms a high degree of similarity, validating the chemical structure. researchgate.net

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 2700 | O-H Stretching | Water of Hydration |

| 1750 - 1500 | C=O Stretching | Carboxylate (Lactate) |

| 1400 - 1300 | C-H Bending | Methyl/Methine (Lactate) |

This table is generated based on data from scientific research. researchgate.netresearchgate.netrjpbcs.com

X-ray Diffraction (XRD) is a critical technique for confirming the crystalline nature of calcium lactate hydrate and for phase identification. The diffraction pattern of a crystalline solid is unique, acting as a fingerprint for its specific crystal structure. researchgate.net Studies show that calcium lactate pentahydrate exists as a crystalline solid, while its anhydrous form can be amorphous. researchgate.netnih.gov

XRD is powerful enough to differentiate between enantiomeric forms of the compound. Research has successfully used powder XRD to distinguish between calcium L-lactate pentahydrate and calcium DL-lactate pentahydrate, which exhibit slightly different but distinct diffraction patterns. nih.gov For instance, the main diffraction peaks for pure calcium L-lactate pentahydrate (L-CLP) have been identified at 2θ angles of approximately 10°, 11.5°, and 20°. researchgate.net The technique can also identify different polymorphs and phases present in a sample, which is crucial for quality control and understanding the material's properties. researchgate.net

| Form | Key XRD Observations | Reference |

| Calcium Lactate Pentahydrate (CLP) | Exists as a crystalline solid. | researchgate.netnih.gov |

| Calcium L-lactate Pentahydrate (L-CLP) | Shows characteristic diffraction peaks at 2θ ≈ 10°, 11.5°, and 20°. | researchgate.net |

| Calcium DL-lactate Pentahydrate | Has a distinct diffraction pattern different from the L-enantiomer. | nih.gov |

| Calcium Lactate Anhydrate (CLA) | Can exist as an amorphous solid, lacking a defined diffraction pattern. | researchgate.netnih.gov |

This table is generated based on data from scientific research. researchgate.netnih.govnih.gov

Thermal Analysis Methods

Thermal analysis techniques are essential for investigating the stability, dehydration, and decomposition processes of calcium lactate hydrate.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. For calcium lactate pentahydrate, DSC curves typically show a distinct endothermic peak corresponding to the dehydration process, where the material loses its water of crystallization. nih.gov This transition from the pentahydrate to the anhydrous form has been observed with an endothermic peak at approximately 95°C. researchgate.netrjpbcs.com The precise temperature of this event can be influenced by factors such as the heating rate and the physical form of the sample (e.g., powder vs. tablet). rjpbcs.com Further heating can reveal other thermal events, such as recrystallization of the anhydrous form or melting. filinchuk.com

| Thermal Event | Approximate Peak Temperature (°C) | Description |

| Dehydration | 95 | Endothermic event corresponding to the loss of water molecules from the pentahydrate form. |

| Recrystallization | 220 | Exothermic event observed in some cases as the amorphous anhydrate converts to a crystalline form. |

This table is generated based on data from scientific research. researchgate.netrjpbcs.comfilinchuk.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition and dehydration. The derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass change and helps to resolve overlapping thermal events.

The thermal decomposition of calcium lactate pentahydrate typically occurs in several distinct stages. researchgate.nettandfonline.com

Dehydration: The first stage involves the loss of water of hydration. This occurs in a temperature range of approximately 70°C to 186°C, corresponding to a mass loss of about 28%, which aligns with the removal of roughly 4.6 to 5 molecules of water. researchgate.nettandfonline.com

Decomposition of Anhydrous Lactate: Following dehydration, the anhydrous calcium lactate begins to decompose. This process can occur in multiple steps. At temperatures between approximately 271°C and 530°C, significant weight losses are detected, corresponding to the breakdown of the lactate molecule and the formation of calcium carbonate. researchgate.nettandfonline.com

Decarbonization: The final stage, occurring at higher temperatures (e.g., 600°C to 850°C), involves the decomposition of calcium carbonate into calcium oxide, with the release of carbon dioxide. rjpbcs.comtandfonline.com

| Stage | Temperature Range (°C) | Approximate Mass Loss (%) | Process |

| 1 | 70 - 186 | ~28.0% | Dehydration (Loss of H₂O) |

| 2 | 271 - 530 | ~38.0% (cumulative) | Decomposition of anhydrous salt to Calcium Carbonate |

| 3 | 600 - 850 | ~15.4% | Decarbonization (CaCO₃ → CaO + CO₂) |

This table is generated based on data from scientific research. researchgate.netrjpbcs.comtandfonline.com

Microscopic and Morphological Characterization

The morphology and microstructure of calcium lactate hydrate crystals are often investigated using techniques like Scanning Electron Microscopy (SEM). These analyses reveal the size, shape, and surface features of the crystals. The morphology can be influenced by preparation conditions, such as the concentration of lactic acid used during synthesis. researchgate.net

Various crystal morphologies have been reported for calcium lactate hydrate. Descriptions include firewood-like crystals, smaller irregular crystals, plate-like crystals with smooth surfaces, and fibrous or needle-like structures. researchgate.netrjpbcs.comresearchgate.net Dehydration of the pentahydrate form to the anhydrous form can also lead to changes in morphology, such as the formation of aggregated particles with an increased average size. researchgate.netnih.gov

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. In the study of calcium lactate hydrate, SEM reveals detailed information about its crystal habit, particle size, and aggregation state.

Research has shown that the morphology of calcium lactate hydrate crystals can vary significantly depending on the preparation conditions, such as the concentration of lactic acid used in its synthesis. researchgate.net Observations have identified morphologies described as firewood-like crystals of various microsizes, often appearing alongside smaller, irregular crystals. researchgate.netresearchgate.net Other studies have characterized the crystals as having a fibrous or needle-like surface. researchgate.net

The state of hydration also plays a crucial role in the morphology observed by SEM. The dehydration of calcium lactate pentahydrate to its anhydrous form results in notable changes to the particle structure. The process leads to the formation of aggregated particles, with an associated increase in the average particle size. researchgate.netnih.gov Conversely, the hydration of the amorphous anhydrous calcium lactate significantly decreases its surface roughness. nih.gov In some preparations, particularly those resulting in nanoparticles, SEM analysis shows the dry powders with particle sizes on the nanometer scale, for instance, around 100 nm. researchgate.net

Table 1: Summary of Calcium Lactate Hydrate Morphologies Observed by SEM

| Observed Morphology | Description | Hydration State | Source(s) |

| Firewood-like / Needle-like | Elongated, acicular crystals of varying sizes. | Pentahydrate | researchgate.netresearchgate.net |

| Irregular Crystals | Smaller particles lacking a well-defined geometric shape. | Pentahydrate | researchgate.netresearchgate.net |

| Aggregated Particles | Clusters of smaller particles formed together. | Anhydrous (post-dehydration) | researchgate.netnih.gov |

| Nanoparticles | Particles with dimensions on the nanometer scale. | Not specified | researchgate.net |

These morphological characteristics are critical as they can influence the physicochemical properties of the material, including its dissolution rate and flowability.

Optical Microscopy and Image Analysis for Crystal Growth and Morphology

Optical microscopy, coupled with digital image analysis, serves as a non-destructive method to observe and quantify the crystal growth and morphological changes of calcium lactate hydrate over time. This technique is particularly valuable for studying crystallization kinetics in various environments.

A key application of this methodology has been in the food industry, specifically in monitoring the formation of calcium lactate crystals on the surface of cheese, where it can be a quality issue. nih.gov Image analysis allows for the objective measurement of the area covered by crystals, providing a high degree of repeatability for surfaces with varying degrees of crystal coverage. nih.gov

Studies using this technique have revealed that the area occupied by calcium lactate crystals can increase linearly over time during storage under refrigerated conditions (e.g., 4°C). nih.gov However, the rate of this growth can differ significantly between samples, likely due to variations in composition and storage conditions. nih.gov Furthermore, observations suggest that crystal regions grow both horizontally across the surface and vertically, expanding to occupy a greater surface area and volume. nih.gov This is consistent with data showing that the weight of the crystal substance collected per unit of surface area increases exponentially as the percentage of total surface area covered by crystals grows. nih.gov

Table 2: Findings from Optical Microscopy and Image Analysis of Calcium Lactate Crystal Growth

| Parameter Measured | Observation | Significance | Source(s) |

| Crystal Coverage Area | Increased linearly over a period of up to 33 weeks at 4°C. | Allows for quantitative evaluation of factors affecting crystal formation. | nih.gov |

| Crystal Growth Direction | Crystals grow both horizontally and vertically. | Explains the exponential increase in crystal mass with surface area coverage. | nih.gov |

| Measurement Repeatability | Coefficients of variation ranged from 1.29% to 4.68% for replicate analyses. | Demonstrates the reliability of image analysis for quantification. | nih.gov |

This approach provides a powerful tool for understanding and controlling the crystallization process of calcium lactate hydrate in various applications.

Other Advanced Characterization Methodologies

Dynamic Vapor Sorption (DVS) for Hydration/Dehydration Kinetics

Dynamic Vapor Sorption (DVS) is an analytical technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. surfacemeasurementsystems.comardena.com This method is exceptionally useful for studying the hydration and dehydration behavior of materials like calcium lactate, providing insights into the stability of its different hydrate forms and the kinetics of water uptake and loss. ardena.comcrystalpharmatech.com

Studies on calcium lactate pentahydrate (CLP) reveal a reversible hydration-dehydration process. When crystalline calcium lactate anhydrate (CLA) is exposed to increasing humidity at 30°C, it undergoes a one-step hydration, taking up five equivalents of water to form the crystalline pentahydrate at 70% RH. filinchuk.com Upon decreasing the humidity back to 0% RH, these five water molecules are lost, but the resulting anhydrous material is amorphous. filinchuk.com

The kinetics of these transformations have been analyzed, showing that the dehydration of CLP follows a zero-order mechanism. researchgate.netnih.gov In contrast, the hydration of the amorphous anhydrous form follows a three-dimensional diffusion model. researchgate.netnih.gov The temperature also plays a critical role in the hydration behavior. DVS analysis at 60°C has revealed the existence of a transient calcium lactate dihydrate (CLD) between 60% and 80% RH, a form not observed at 30°C. filinchuk.com

Table 3: Hydration and Dehydration Behavior of Calcium Lactate via DVS

| Process | Starting Material | Temperature | Relative Humidity (RH) | Outcome | Kinetic Model | Source(s) |

| Hydration | Anhydrous (crystalline) | 30°C | Increase to 70% | Pentahydrate (crystalline) | 3D Diffusion | researchgate.netnih.govfilinchuk.com |

| Dehydration | Pentahydrate (crystalline) | 30°C | Decrease to 0% | Anhydrous (amorphous) | Zero-order | researchgate.netnih.govfilinchuk.com |

| Hydration | Anhydrous (crystalline) | 60°C | 60% - 80% | Dihydrate (transient) | Not specified | filinchuk.com |

The strong hysteresis observed in DVS curves for calcium lactate indicates the stability of the pentahydrate form towards dehydration. filinchuk.com This information is vital for determining appropriate storage and processing conditions to maintain the desired solid-state form of the compound. ardena.comcrystalpharmatech.com

Elemental and Compositional Analysis (e.g., X-ray Fluorescence)

Elemental and compositional analysis techniques are essential for verifying the purity and stoichiometric composition of calcium lactate hydrate. X-ray Fluorescence (XRF) is a non-destructive spectroscopic method widely used for determining the elemental composition of various materials, including solids and powders. malvernpanalytical.commeasurlabs.com

In the context of calcium lactate hydrate, XRF can be employed to quantify the amount of calcium present in a sample. nih.gov The technique works by irradiating the sample with X-rays, which causes the elements within the sample to emit secondary (fluorescent) X-rays at characteristic energies. usgs.gov A detector measures these energies, allowing for the identification and quantification of the elements present. usgs.gov XRF is capable of analyzing elements from beryllium to americium in concentrations ranging from sub-ppm levels to 100 wt%. malvernpanalytical.com

While XRF provides the total concentration of an element (e.g., calcium), it does not distinguish between different chemical forms or oxidation states. malvernpanalytical.com Therefore, it is typically used in conjunction with other analytical methods for complete characterization. For quality control of calcium lactate, elemental analysis ensures the correct ratio of calcium to the lactate anion and helps to detect the presence of any inorganic impurities or heavy metals. fao.org Standard methods for assaying calcium lactate involve titration with disodium (B8443419) ethylenediaminetetraacetate (B1237979) to determine the calcium content, which should not be less than 98.0% on a dried basis. fao.org

Table 4: Analytical Techniques for Compositional Analysis of Calcium Lactate

| Technique | Principle | Information Obtained | Application for Calcium Lactate Hydrate |

| X-ray Fluorescence (XRF) | Detection of characteristic fluorescent X-rays emitted from a sample after excitation. usgs.gov | Quantitative elemental composition. malvernpanalytical.com | Quantification of total calcium content; screening for elemental impurities. |

| Titration | Measurement of the volume of a solution of known concentration required to react completely with the analyte. | Precise quantification of the analyte (e.g., Calcium). | Assay of calcium content to confirm purity and stoichiometry as per pharmacopeial standards. fao.org |

These methods are crucial for ensuring that calcium lactate hydrate meets the required specifications for its intended use.

Interactions and Functional Mechanism Studies of Calcium Lactate Hydrate in Non Clinical Systems

Research in Advanced Materials and Biomaterials (Non-Clinical Applications)

In the realm of materials science, calcium lactate (B86563) hydrate (B1144303) is investigated for its contributions to the development of biodegradable polymers, biocompatible calcium phosphates, and innovative self-healing construction materials.

Role in Biodegradable Polymer Synthesis and Properties

Calcium lactate hydrate plays a critical, albeit indirect, role in the synthesis of polylactic acid (PLA), one of the most widely used biodegradable polymers. springerprofessional.de PLA is an aliphatic polyester (B1180765) typically produced from α-hydroxy acids. mtnow.ir The synthesis of high-molecular-weight PLA is often achieved through the ring-opening polymerization of lactide, a cyclic dimer of lactic acid. mtnow.ircmu.edu

The industrial production of the lactic acid monomer frequently relies on a fermentation process. wikipedia.org In this biotechnological route, carbohydrates are fermented by microorganisms to produce lactic acid. wikipedia.orgbme.hu As lactic acid accumulates, it lowers the pH of the fermentation broth, which can inhibit bacterial activity. To maintain an optimal pH for fermentation, calcium hydroxide (B78521) or calcium carbonate is added to neutralize the acid, resulting in the formation of soluble calcium lactate. bme.hutaylorandfrancis.com

This conversion to calcium lactate is a crucial step in the downstream recovery and purification process. bme.hu The fermentation broth, containing calcium lactate, is heated, filtered to remove proteins and other solids, and then concentrated to crystallize the calcium lactate. bme.hutaylorandfrancis.com This purified calcium lactate is then converted back into high-purity lactic acid by reacting it with sulfuric acid, which precipitates calcium as calcium sulfate (B86663). bme.hu The resulting purified lactic acid is the direct precursor for producing the lactide monomer needed for PLA synthesis. mtnow.ir Therefore, calcium lactate hydrate serves as a key intermediate that enables the efficient purification of the monomer required for producing high-quality, biodegradable PLA.

Investigation as a Precursor in Hydroxyapatite (B223615) and Calcium Phosphate (B84403) Synthesis

Calcium lactate hydrate is an effective precursor for the synthesis of hydroxyapatite (HAp) and other calcium phosphates, which are valued as biomaterials for their similarity to the mineral component of bone. nih.govunair.ac.id The dissociation of calcium lactate hydrate in aqueous solutions releases calcium ions (Ca²⁺) that can react with phosphate ions to form hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] crystals. patsnap.com

A novel approach utilizes calcium lactate pentahydrate in a hydrothermal synthesis method to produce HAp. nih.gov This process involves the reaction of calcium lactate pentahydrate with orthophosphoric acid in an aqueous solution under elevated temperature and pressure. nih.govresearchgate.net The primary reaction is based on the thermal decomposition of the calcium chelate, which first releases calcium ions that subsequently react with phosphate and hydroxyl groups to form HAp. nih.gov

Research has demonstrated that the morphology of the resulting HAp crystals can be precisely controlled by adjusting reaction conditions. nih.govresearchgate.netyoutube.com Factors such as reagent concentration, initial solution pH, temperature, and pressure significantly influence whether the final product forms as whiskers, hexagonal rods, or nanorods. nih.govresearchgate.net This method is advantageous because it allows for the synthesis of pure HAp with controlled crystal morphology without the need for organic additives that could contaminate the final product, which is critical for biomedical applications. nih.govresearchgate.net

| Parameter | Variation | Observed Effect on HAp Morphology |

|---|---|---|

| Reagent Concentration (Ca²⁺) | Varied from 0.025 to 0.2 mol L⁻¹ | Affects the size and shape of the resulting HAp crystals. |

| pH of Starting Solution | Adjusted prior to reaction | Influences the phase composition and crystal structure. |

| Reaction Temperature | Elevated temperatures (e.g., up to 200°C) | Promotes the formation of elongated crystals like whiskers and rods. |

| Pressure | High pressure within the autoclave | A key condition for the hydrothermal process, affecting crystallization. |

Mechanistic Studies in Bioconcrete Enhancement and Self-Healing Processes

Calcium lactate hydrate is a key component in the development of "bioconcrete," a self-healing material that utilizes microbial-induced calcium carbonate precipitation (MICP) to repair cracks. injarch.comnih.gov In this technology, dormant bacterial spores (e.g., Bacillus species) and calcium lactate hydrate are incorporated into the concrete mixture. injarch.comnih.gov

The self-healing mechanism is activated when cracks form in the hardened concrete, allowing water to seep in. injarch.comresearchgate.net The ingress of water revives the dormant bacterial spores. injarch.com The activated bacteria then metabolize the calcium lactate, which serves as a bioavailable nutrient and calcium source. researchgate.netmdpi.com This metabolic process produces carbonate ions (CO₃²⁻), which react with the calcium ions (Ca²⁺) from the calcium lactate and the concrete matrix. injarch.comnih.gov The product of this reaction is calcium carbonate (CaCO₃), or limestone, which precipitates within the crack. injarch.comresearchgate.net

The precipitated calcium carbonate crystals grow and accumulate on the crack surfaces, effectively sealing the fissure and restoring the concrete's integrity and water-tightness. injarch.com Calcium lactate is preferred as the calcium source due to its high bioavailability for the bacteria, which promotes efficient calcite precipitation. researchgate.net Studies have shown that this process can heal cracks up to 0.5 mm wide and that the inclusion of calcium lactate does not adversely affect the compressive strength of the concrete. injarch.comnih.gov

| Bacterial Concentration (B. sphaericus) | Calcium Lactate Addition | Observation |

|---|---|---|

| 0.5% Replacement of Cement | Yes | Resulted in a 12% increase in compressive strength. |

| 0.22 - 2.18 B. sphaericus | Yes | Calcium content increased by 5.7% to 71.6% compared to control, indicating effective CaCO₃ precipitation. |

| Various | Increasing CL amounts | The capability of bioconcrete to precipitate calcium increased as the amount of CL increased. |

Controlled Release System Research for Non-Clinical Applications

In non-clinical contexts, calcium lactate hydrate is utilized in the development of controlled release systems, primarily by leveraging its calcium ions to induce gelation of polymers. It is a key ingredient in the preparation of calcium alginate microspheres, which are used to encapsulate and control the delivery of various active agents. formulationbio.com

The mechanism involves a process known as ionic cross-linking. When a solution of sodium alginate is introduced into a solution containing calcium lactate, the divalent calcium ions (Ca²⁺) from the dissolved calcium lactate replace the monovalent sodium ions (Na⁺) in the alginate polymer chains. This creates strong ionic bonds between the polymer chains, causing the alginate to cross-link and form a stable, insoluble hydrogel matrix. This process is used in molecular gastronomy for spherification, where it forms a skin around a liquid food item. wikipedia.org

By entrapping an active substance within the alginate solution before introducing it to the calcium lactate, the substance becomes encapsulated within the resulting calcium alginate gel matrix. The release of the encapsulated agent can then be controlled by the properties of the gel, such as its porosity and degradation rate. formulationbio.com Additionally, biodegradable polymers like PLA, for which calcium lactate is a production intermediate, are used to create microcapsules for the sustained and prolonged release of substances. nih.gov

Functional Mechanisms in Biotechnological and Industrial Processes

Calcium lactate hydrate is central to the efficiency and product recovery stages of various industrial fermentation processes, most notably in the production of lactic acid.

Role in Fermentation Broth Dynamics and Recovery

In the industrial-scale biotechnological production of lactic acid, maintaining an optimal pH in the fermentation broth is critical for maximizing yield. bme.hu Lactic acid bacteria, such as Lactobacillus species, produce lactic acid as their primary metabolic product, which progressively acidifies the medium. taylorandfrancis.com If the pH drops too low (typically below 5.0), the bacterial metabolic activity is inhibited, halting production. bme.hu

To counteract this, a neutralizing agent, commonly calcium hydroxide [Ca(OH)₂] or calcium carbonate [CaCO₃], is periodically added to the fermenter. bme.hutaylorandfrancis.com This base reacts with the lactic acid to form calcium lactate, a salt that is soluble in the broth. taylorandfrancis.com This reaction effectively buffers the system, maintaining the pH in the optimal range (5.0-7.0) for the microorganisms to continue producing lactic acid. bme.hu

Heating and Filtration : The broth is heated to coagulate proteins and then filtered to remove bacterial cells and other solid impurities. taylorandfrancis.com

Concentration and Crystallization : The filtered broth is concentrated by evaporation to induce the crystallization of calcium lactate. bme.huuclouvain.be The relatively high solubility of calcium lactate can make this step challenging and lead to product loss. bme.hu Research has shown that adding ethanol (B145695) can significantly increase the precipitation and recovery of calcium lactate. bme.hu

Purification : The crude calcium lactate crystals may be redissolved and treated with activated charcoal to remove colored impurities before being recrystallized. taylorandfrancis.com

Acidification : The purified calcium lactate is reacted with sulfuric acid. This step precipitates calcium sulfate (gypsum) and releases the free lactic acid into the solution, which is the final product. bme.hu

Through this mechanism, calcium lactate acts as a critical intermediate that stabilizes the fermentation environment and facilitates the purification and recovery of lactic acid from a complex biological mixture. taylorandfrancis.comuclouvain.be

Application in Wastewater Treatment for Phosphate Precipitation Mechanisms

Calcium lactate hydrate serves as a source of calcium ions (Ca²⁺) in chemical precipitation processes for phosphate removal from wastewater. The fundamental mechanism involves the reaction of these calcium ions with phosphate ions (PO₄³⁻) present in the effluent to form insoluble calcium phosphate compounds. This process is highly dependent on the pH of the wastewater, with optimal results typically observed in alkaline conditions (pH 10-12) pressbooks.pub. The primary precipitate formed is often hydroxyapatite (Ca₅(PO₄)₃OH) pressbooks.pub.

The addition of a calcium source like calcium lactate hydrate increases the concentration of Ca²⁺ in the water, driving the precipitation reaction forward. While sources like lime (calcium hydroxide) are common, calcium lactate can also contribute the necessary cations for this reaction pressbooks.pubgoogle.com. The efficiency of phosphate removal is influenced by several factors, including the initial phosphate concentration, the dose of the calcium salt, and the presence of other ions in the wastewater that can form complexes with calcium epa.gov. The resulting calcium phosphate precipitates are typically fine particles that may require the addition of coagulants or flocculants to enhance their settling and subsequent removal from the treated water pressbooks.pub.

Research into electrochemical precipitation methods has further elucidated the process, showing that a localized high pH near a cathode can induce the precipitation of calcium phosphate. This process begins with the formation of an amorphous calcium phosphate phase, which then transforms into the more stable crystalline form, hydroxyapatite acs.org. This highlights the critical role of pH and calcium ion availability, which can be provided by calcium lactate hydrate, in the effective removal of phosphate from wastewater streams.

Thermochemical Heat Storage Material Research

Calcium lactate hydrate is being investigated as a promising material for thermochemical heat storage (TCHS). TCHS systems utilize reversible chemical reactions to store and release thermal energy, offering high energy storage densities and the potential for long-term, loss-free storage. The principle behind using calcium lactate hydrate lies in its reversible dehydration and hydration reactions.

During the charging phase, thermal energy (e.g., from solar power) is used to dehydrate the calcium lactate hydrate, removing water molecules from its crystalline structure. This endothermic process stores the energy in the chemical bonds of the resulting anhydrous calcium lactate. The energy can be stored for extended periods as long as the anhydrous salt is kept separate from water. When heat is needed, the anhydrous calcium lactate is exposed to water or water vapor, triggering an exothermic hydration reaction that releases the stored heat.

Recent experimental assessments of calcium L-lactate have highlighted its potential in this field. Studies have demonstrated good reversibility and cycling stability for this material researchgate.net. Research has also focused on the hydration and dehydration behavior at different partial vapor pressures to optimize the storage and release cycles researchgate.net. The development of composite materials, incorporating calcium-based precursors like calcium lactate with other materials, is also being explored to enhance volumetric heat storage density and cyclic stability mdpi.com.

Mechanistic Research in Food and Agricultural Systems (Excluding Human Consumption)

Role as a Firming Agent through Pectin (B1162225) Interaction

Calcium lactate hydrate is widely utilized as a firming agent in food products, particularly fruits and vegetables. Its mechanism of action is rooted in the interaction between calcium ions and pectin, a structural polysaccharide found in the cell walls of plants patsnap.com. Pectin is primarily composed of galacturonic acid units. In its natural state, some of these acid groups are esterified with methanol. The enzyme pectin methylesterase (PME) can de-esterify these groups, exposing negatively charged carboxyl groups.

The divalent calcium ions (Ca²⁺) from calcium lactate hydrate can then form ionic bridges between two adjacent de-esterified pectin chains. This cross-linking creates a more rigid and organized network structure within the plant cell wall and middle lamella, a region rich in pectin that cements adjacent cells together. This "egg-box" model of pectin-calcium interaction is fundamental to the firming effect, reinforcing the plant tissue structure and increasing its resistance to softening during processing and storage tudublin.ienih.gov.

Studies on various fruits, such as canned peaches and fresh-cut cantaloupes, have shown that treatment with calcium lactate leads to better firmness retention compared to untreated samples wikipedia.orgdss.go.th. This is attributed to a higher content of cell wall-bound calcium and the formation of calcium pectate tudublin.iedss.go.th. Calcium lactate is often preferred over other calcium salts like calcium chloride because it does not impart a bitter taste tudublin.ie.

Table 1: Effect of Calcium Lactate on the Firmness of Fresh-Cut Lettuce

| Treatment | Observation | Reference |

|---|---|---|

| Washed with 15 g/L calcium lactate | Significantly higher crispness values compared to samples washed with chlorine. | tudublin.ie |

| Combination of calcium lactate and heat-shock (50°C) | Better textural properties at the end of storage and retarded softening process. Higher cell turgor observed in SEM micrographs. | tudublin.ie |

Stabilizer and Texturing Agent Research in Food Matrices

Beyond its role as a firming agent, calcium lactate hydrate functions as a stabilizer and texturing agent in a variety of food matrices. Its ability to interact with other hydrocolloids and proteins contributes to the desired texture and stability of food products. The calcium ions can form cross-links with anionic polysaccharides other than pectin, such as alginates and carrageenans, leading to the formation of gels or increasing the viscosity of solutions.

A notable application is in the process of spherification, a technique in molecular gastronomy. When a solution of sodium alginate is introduced into a bath containing calcium lactate, the calcium ions diffuse into the alginate solution, cross-linking the polymer chains and forming a stable gelled membrane around a liquid core patsnap.com.

In meat products, the incorporation of calcium lactate has been studied for its effects on texture. Research on restructured buffalo meat loaves and pork rolls has shown that calcium lactate can improve the textural profile, including chewiness and gumminess nih.gov. It is thought that the calcium ions may interact with meat proteins, contributing to a more stable and cohesive structure. Similarly, in dairy products, calcium lactate can influence the coagulation of milk proteins, a property utilized in cheesemaking wikipedia.orgtitanbiotechltd.com.

Table 2: Research Findings on Calcium Lactate as a Stabilizer and Texturing Agent

| Food Matrix | Observed Effect of Calcium Lactate | Underlying Mechanism | Reference |

|---|---|---|---|

| Alginate Solutions | Forms a gel-like substance (spherification). | Calcium ions replace sodium ions in the alginate polymer, forming cross-links. | patsnap.com |

| Restructured Meat Products | Increased chewiness and gumminess. | Potential interaction with meat proteins, improving textural profile. | nih.gov |

| Cheesemaking | Coagulates milk. | Influences the aggregation of milk proteins. | wikipedia.orgtitanbiotechltd.com |

Studies on Microbial Inhibition Mechanisms and Preservation Effects

Calcium lactate exhibits antimicrobial properties that contribute to its use as a food preservative. The primary mechanism of inhibition is related to its ability to lower the pH of the surrounding medium, creating an acidic environment that is unfavorable for the growth of many spoilage and pathogenic microorganisms bellchem.comresearchgate.net. The lactate ion, derived from lactic acid, is a key component in this antimicrobial action. Lactic acid and its salts are known to inhibit microbial growth by various means.

In its undissociated form, lactic acid can penetrate the cell membrane of microorganisms. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H⁺) and lowering the internal pH. This acidification of the cytoplasm can disrupt essential metabolic processes, denature enzymes, and ultimately lead to cell death. Additionally, the accumulation of the lactate anion within the cell can interfere with metabolic functions.

Studies have shown that calcium lactate can inhibit the growth of various non-pathogenic bacteria researchgate.net. However, its effectiveness can vary depending on the type of microorganism. For instance, research has indicated that while it can inhibit certain bacteria and yeasts, it may have no influence on the growth of some molds researchgate.net. The antimicrobial activity of lactic acid bacteria and their metabolites, including lactate, is a cornerstone of biopreservation, extending the shelf life and enhancing the safety of fermented foods nih.gov.

Thermodynamic and Kinetic Modeling of Calcium Lactate Hydrate Behavior

Computational Chemistry and Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations and comprehensive computational chemistry studies focused exclusively on calcium lactate (B86563) hydrate (B1144303) are not extensively detailed in publicly available literature, the methodologies applied to similar organic and inorganic salt hydrates provide a framework for understanding its behavior at a molecular level.

Molecular Dynamics (MD) Simulations: This technique can be employed to investigate the structural and dynamic properties of calcium lactate in its hydrated forms. mdpi.com By simulating the interactions between calcium ions, lactate ions, and water molecules, MD can offer insights into the stability of the crystal lattice, the coordination of water molecules, and the mechanisms of dehydration. researchgate.net For instance, simulations on other salt hydrates, such as magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O), have been used to study the changes in crystal structure during dehydration at various temperatures and pressures. researchgate.net A similar approach for calcium lactate hydrate could elucidate the step-by-step process of water molecule removal and the subsequent structural rearrangements. Ab initio MD simulations, which are based on first principles, could also be used to study complex processes like the deprotonation of the lactate ion in solution, as has been done for similar organic acids. helsinki.fi

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure and energetic properties of crystalline materials. Studies on related compounds, such as calcium oxalate (B1200264) monohydrate, have utilized DFT to determine structural and elastic properties, which show good agreement with experimental data. researchgate.net For calcium lactate hydrate, DFT could be used to calculate the binding energies of water molecules within the crystal lattice, predict vibrational frequencies for comparison with spectroscopic data, and determine the surface energies of different crystal facets. This information is critical for understanding the crystal's morphology and its interaction with the surrounding environment. researchgate.net

The application of these computational methods can provide a molecular-level understanding that is often difficult to obtain through experimental means alone, paving the way for a more rational design of processes involving calcium lactate hydrate.

Kinetic Modeling of Dehydration and Hydration Processes

The stability of calcium lactate hydrate is highly dependent on temperature and relative humidity, making the kinetics of its dehydration and hydration processes a critical area of study.

Dehydration Kinetics: The dehydration of calcium lactate pentahydrate (CLP) to calcium lactate anhydrate (CLA) has been investigated using isothermal differential scanning calorimetry (DSC). nih.gov The kinetic analysis of this process, often performed using the Hancock-Sharp equation, has revealed that the dehydration of CLP follows a zero-order reaction mechanism, which is described by the Polany-Winger equation. nih.govacs.orgresearchgate.net This indicates that the rate of dehydration is constant and does not depend on the amount of remaining hydrate.

Hydration Kinetics: The reverse process, the hydration of amorphous calcium lactate anhydrate (CLA), has been found to follow a different kinetic model. acs.org Studies have shown that the hydration of CLA is governed by a three-dimensional diffusion model, as described by the Ginstling-Brounshtein equation. nih.govacs.orgresearchgate.net This suggests that the rate-limiting step is the diffusion of water molecules through the layer of hydrated product that forms on the surface of the anhydrous particles.

Thermal Degradation Kinetics: The thermal degradation of calcium lactate pentahydrate has been studied using thermogravimetric analysis (TGA). The activation energy and pre-exponential factor for this process have been determined using various kinetic models. researchgate.nettandfonline.com

| Kinetic Model | Average Activation Energy (kJ/mol) |

|---|---|

| Flynn–Wall–Ozawa (FWO) | 34.7 |

| Kissinger–Akahira–Sunose (KAS) | 33.0 |

| Starink | 33.3 |

Data sourced from a study on the thermal degradation kinetics of calcium lactate pentahydrate. researchgate.nettandfonline.com

These kinetic models are essential for predicting the stability of calcium lactate hydrate under various storage and processing conditions.

Predictive Modeling of Crystallization Behavior

The crystallization of calcium lactate is a key step in its production and purification, but its kinetics can be complex and difficult to control, often resulting in the formation of fine particles. uclouvain.be Predictive modeling is therefore crucial for optimizing crystal size distribution and product quality.